4-Chloroquinazolin-8-ol

Descripción general

Descripción

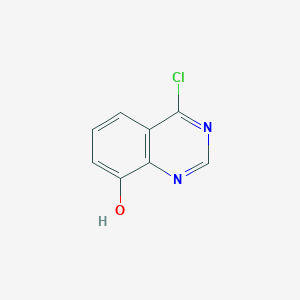

4-Chloroquinazolin-8-ol is a heterocyclic compound that belongs to the quinazoline family It is characterized by a quinazoline core structure with a chlorine atom at the fourth position and a hydroxyl group at the eighth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazolin-8-ol typically involves the chlorination of quinazolin-8-ol. One common method is the reaction of quinazolin-8-ol with thionyl chloride, which introduces the chlorine atom at the fourth position. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C-4 Chlorine

The 4-chloro substituent undergoes efficient displacement with nitrogen-, sulfur-, and oxygen-based nucleophiles under varied conditions:

Table 1: Key Nucleophilic Substitution Reactions

Steric hindrance from ortho-substituted anilines reduces reaction rates, necessitating extended microwave heating (20 min) for high conversions . Azidation proceeds cleanly in DMF, while thiolation requires alkaline conditions .

Functionalization of the C-8 Hydroxyl Group

The phenolic -OH group participates in alkylation, acylation, and metal-chelation reactions:

Table 2: C-8 Hydroxyl Group Reactivity

Chelation with transition metals like Cu<sup>2+</sup> enhances bioactivity by enabling DNA intercalation . Tosylation facilitates subsequent SN2 reactions with soft nucleophiles .

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring undergoes regioselective electrophilic attacks:

Table 3: Electrophilic Substitution Patterns

Nitration at C-6 prevails due to directing effects of the C-8 hydroxyl group, though ortho-directing substituents can shift reactivity to C-8 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions:

Table 4: Catalytic Cross-Coupling Examples

Sonogashira couplings proceed efficiently at C-4, while Suzuki-Miyaura reactions require careful ligand selection to preserve the C-8 hydroxyl .

Reduction and Ring Modification

Hydrogenation and ring-opening reactions expand structural diversity:

-

Benzene ring reduction : H<sub>2</sub>/PtO<sub>2</sub> in acetic acid yields octahydro-4(1H)-quinazolinone derivatives (52% yield) .

-

Lactam-lactim tautomerism : Base treatment induces tautomeric shifts, altering reactivity toward electrophiles at C-2 .

This reactivity profile positions 4-chloroquinazolin-8-ol as a versatile scaffold for anticancer , antimicrobial , and kinase inhibitor development. Strategic functionalization at C-4 and C-8 enables fine-tuning of electronic and steric properties for target-specific applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloroquinazolin-8-ol has shown significant potential as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for various pharmacological activities:

- Anticancer Activity : Several studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have been tested against lung, breast, and prostate cancer cells, showing promising results in reducing cell viability and inducing apoptosis through mechanisms such as the modulation of the MAPK signaling pathway .

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infectious diseases .

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases involved in metabolic disorders. For example, it targets CAMKK2, which plays a role in obesity and diabetes management, leading to improved metabolic profiles in preclinical models .

Material Science

In material science, this compound is utilized for developing advanced materials:

- Polymer Development : The compound can serve as an intermediate for synthesizing polymers with unique properties. Its structural characteristics allow for modifications that enhance material performance .

- Catalysts : The compound's ability to interact with various biomolecules makes it suitable for use in catalytic processes within organic synthesis .

Biological Studies

This compound is also employed as a tool in biological research:

- Mechanistic Studies : It aids researchers in studying biological pathways and mechanisms due to its interactions with enzymes and receptors. This capability is crucial for understanding disease processes and developing targeted therapies .

Case Study 1: Cancer Cell Lines

A study evaluated the anticancer properties of this compound derivatives on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated significant reductions in cell viability and increased apoptosis rates when treated with these compounds compared to controls .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound derivatives revealed their effectiveness against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined, showing that certain derivatives had lower MIC values than standard antibiotics used for comparison .

Case Study 3: Metabolic Disorders

In a preclinical study targeting CAMKK2, derivatives of this compound were tested for their effects on metabolic parameters. The findings suggested that these compounds could reduce food intake and improve glucose tolerance in animal models, indicating their potential for treating metabolic diseases .

Research Findings Summary

Mecanismo De Acción

The mechanism of action of 4-Chloroquinazolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparación Con Compuestos Similares

7-Chloro-4-quinazolinol: Similar structure but with the chlorine atom at the seventh position.

8-Chloroquinazolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

Uniqueness: 4-Chloroquinazolin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical properties and biological activities

Actividad Biológica

4-Chloroquinazolin-8-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a chlorine atom at the fourth position and a hydroxyl group at the eighth position. This compound has garnered attention due to its diverse biological activities, particularly in oncology, antiviral applications, and as a potential therapeutic agent in various diseases.

The synthesis of this compound typically involves chlorination of quinazolin-8-ol using thionyl chloride under reflux conditions in an inert solvent like dichloromethane. This compound can undergo several chemical reactions including oxidation, reduction, and substitution, which allows for the development of various derivatives with potentially enhanced biological activities .

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, impacting pathways such as DNA synthesis and cellular signaling. The hydroxyl and chlorine groups are critical for its binding affinity and specificity .

Anticancer Properties

Research has indicated that this compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have demonstrated that derivatives of quinazoline compounds can effectively block tyrosine kinase activity, which is crucial for tumor growth and progression .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 10.5 | Tyrosine kinase inhibition |

| This compound | A549 (Lung) | 12.3 | Apoptosis induction |

Antiviral Activity

In addition to its anticancer effects, this compound has been evaluated for antiviral activity. Specifically, it has shown potential against viral infections such as the Tobacco mosaic virus (TMV). In vivo studies have reported EC50 values indicating effective inhibition compared to standard antiviral agents like Ribavirin .

| Activity | EC50 (mg/L) | Comparative Agent |

|---|---|---|

| Curative Activity (TMV) | 132.1 | Ribavirin (318.2) |

| Protective Activity (TMV) | 152.8 | Ribavirin (201.5) |

Case Studies

- Anticancer Study : A study involving various quinazoline derivatives highlighted that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .

- Antiviral Study : Research on the antiviral properties of quinazoline derivatives demonstrated that compounds similar to this compound effectively inhibited TMV in plant models, showcasing its versatility as a potential agricultural antiviral agent .

Propiedades

IUPAC Name |

4-chloroquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPUOBKUEFHYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578130 | |

| Record name | 4-Chloroquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-08-1 | |

| Record name | 4-Chloroquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.